

Head-to-Head Comparison: DS18561882 and TH9619 in Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of anticancer therapeutics, the one-carbon (1C) metabolic pathway has emerged as a critical target due to its fundamental role in nucleotide synthesis, which is essential for rapidly proliferating cancer cells. Two small molecule inhibitors, **DS18561882** and TH9619, have garnered significant attention for their ability to disrupt this pathway, albeit through distinct mechanisms. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to inform research and development decisions.

Executive Summary

DS18561882 is a potent and selective inhibitor of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).^{[1][2][3][4][5]} Its mechanism of action centers on the direct inhibition of mitochondrial formate production, leading to a depletion of purines necessary for DNA synthesis and resulting in cell growth arrest.^[6] In contrast, TH9619 acts as an inhibitor of both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.^{[7][8][9]} However, cellular studies have revealed that TH9619 does not penetrate the mitochondria to inhibit MTHFD2.^{[6][10][11][12]} Instead, its anticancer effects are primarily driven by the inhibition of the cytosolic enzyme MTHFD1.^{[11][12]} This leads to a "folate trapping" phenomenon, characterized by the accumulation of 10-formyl-tetrahydrofolate, which ultimately causes thymidylate depletion, uracil misincorporation into DNA, and subsequent cell death.^{[6][10][11][12]}

Performance Data

The following tables summarize the key quantitative data for **DS18561882** and TH9619 based on available experimental findings.

Table 1: Biochemical and Cellular Potency

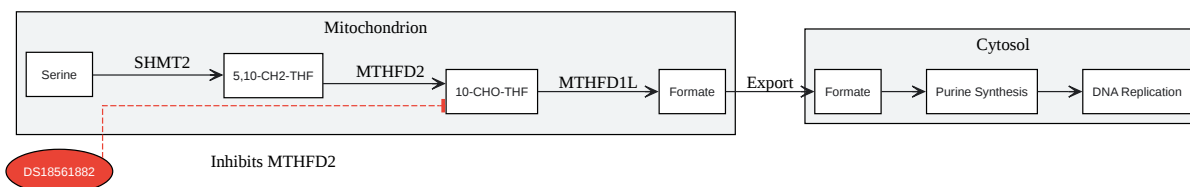
Parameter	DS18561882	TH9619	Reference(s)
Target(s)	MTHFD2 (primary), MTHFD1	MTHFD1, MTHFD2 (biochemical)	[3][6][7]
MTHFD2 IC50	6.3 nM	47 nM	[3][4][13]
MTHFD1 IC50	570 nM	16 nM (DC domain)	[3][13]
Cellular Potency (GI50)	140 nM (MDA-MB- 231)	11 nM (HL-60)	[4][13][14]

Table 2: In Vivo Antitumor Activity

Compound	Model	Dosing	Outcome	Reference(s)
DS18561882	Mouse xenograft	30, 100, 300 mg/kg (oral, BID)	Dose-dependent tumor growth inhibition; 67% TGI at 300 mg/kg	[3][5][15]
TH9619	Mouse xenograft (AML)	30 mg/kg (s.c., BID)	Impaired cancer progression and prolonged survival	[7]

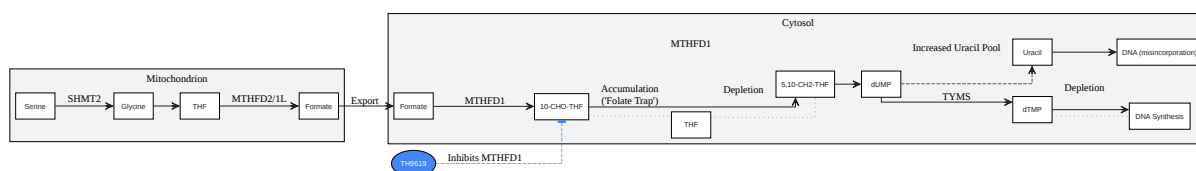
Mechanism of Action

The distinct mechanisms of action of **DS18561882** and TH9619 are visualized in the signaling pathway diagrams below.



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Caption: Mechanism of action of **DS18561882**.



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Caption: Mechanism of action of TH9619.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Biochemical Enzyme Inhibition Assay (IC50 Determination)

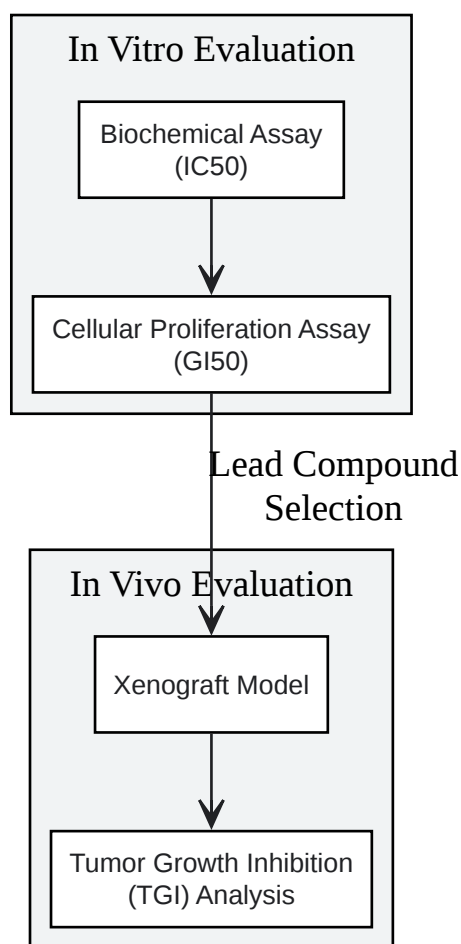
- Principle: To measure the concentration of the inhibitor required to reduce the enzymatic activity of MTHFD1 or MTHFD2 by 50%.
- Protocol Outline:
 - Recombinant human MTHFD1 or MTHFD2 protein is incubated with varying concentrations of the test compound (**DS18561882** or TH9619).
 - The enzymatic reaction is initiated by the addition of the substrate (e.g., 5,10-methenyl-THF for MTHFD1 cyclohydrolase/dehydrogenase activity).
 - The rate of product formation (e.g., NADPH) is measured over time using a spectrophotometer or a commercial detection kit such as NAD(P)H-Glo™.[\[16\]](#)
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50 Determination)

- Principle: To determine the concentration of the compound that causes a 50% reduction in the growth of a cancer cell line.
- Protocol Outline:
 - Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HL-60 for acute myeloid leukemia) are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 or 96 hours).
 - Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
 - GI50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a non-linear regression model.[\[14\]](#)

In Vivo Xenograft Model

- Principle: To evaluate the antitumor efficacy of the compounds in a living organism.
- Protocol Outline:
 - Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).
 - Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
 - The test compound is administered via the specified route (e.g., oral gavage for **DS18561882**, subcutaneous injection for TH9619) at various doses and schedules.[\[3\]](#)[\[7\]](#)
 - Tumor volume and body weight are measured regularly throughout the study.
 - At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).
 - Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.



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Caption: General experimental workflow for inhibitor evaluation.

Conclusion

DS18561882 and TH9619 are both promising anticancer agents that target one-carbon metabolism, yet they do so through distinct mechanisms and with different target specificities. **DS18561882** is a selective MTHFD2 inhibitor that primarily impacts purine synthesis. TH9619, while biochemically active against both MTHFD1 and MTHFD2, functionally acts as an MTHFD1 inhibitor in the cellular context, leading to thymidylate depletion. The choice between these or similar inhibitors for further development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic window. The data and protocols presented here provide a foundational guide for researchers to build upon in the ongoing effort to exploit metabolic vulnerabilities in cancer.

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- To cite this document: BenchChem. [Head-to-Head Comparison: DS18561882 and TH9619 in Targeting Cancer Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#head-to-head-study-of-ds18561882-and-th9619]

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